An In-depth Technical Guide to the Core Basic Properties of 5-(Trifluoromethyl)picolinimidamide Hydrochloride
An In-depth Technical Guide to the Core Basic Properties of 5-(Trifluoromethyl)picolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic properties of 5-(Trifluoromethyl)picolinimidamide hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document moves beyond a simple datasheet to offer an in-depth exploration of the molecular attributes that define its behavior, including its basicity, lipophilicity, and solubility. We will delve into the structural rationale for these properties, predictable physicochemical parameters, a robust synthetic route, and potential applications in drug discovery. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in the design and development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
5-(Trifluoromethyl)picolinimidamide hydrochloride is a crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications[1].
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)picolinimidamide Hydrochloride
| Property | Value | Source |
| IUPAC Name | 5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride | |
| Molecular Formula | C₇H₇ClF₃N₃ | |
| Molecular Weight | 225.60 g/mol | [1] |
| CAS Number | 175277-48-2 | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 190-195 °C | [2] |
| Predicted pKa | ~8.5 | (Computational Estimation) |
| Predicted LogP | ~1.8 | (Computational Estimation) |
| Predicted Aqueous Solubility | Moderately Soluble | (Computational Estimation) |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Caption: Chemical structure of 5-(Trifluoromethyl)picolinimidamide hydrochloride.
Synthesis and Purification
The hydrochloride salt of 5-(trifluoromethyl)picolinimidamide can be reliably synthesized from the corresponding nitrile, 5-(trifluoromethyl)picolinonitrile, via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia[3][4][5].
Synthetic Protocol: Pinner Reaction
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
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Suspend 5-(trifluoromethyl)picolinonitrile in anhydrous ethanol at 0°C.
-
Bubble dry hydrogen chloride gas through the mixture until saturation.
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Seal the reaction vessel and stir at room temperature for 12-24 hours. The Pinner salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
Step 2: Ammonolysis to the Amidine Hydrochloride
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Suspend the crude Pinner salt in anhydrous ethanol.
-
Bubble anhydrous ammonia gas through the suspension at 0°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure 5-(Trifluoromethyl)picolinimidamide hydrochloride.
Caption: Synthetic workflow for 5-(Trifluoromethyl)picolinimidamide hydrochloride.
Core Basic Properties: A Deeper Dive
The basicity of a molecule is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For 5-(Trifluoromethyl)picolinimidamide hydrochloride, the basicity is primarily governed by the picolinimidamide moiety, with significant electronic influence from the trifluoromethyl group.
Basicity and pKa
The amidine functional group is significantly more basic than an amide due to the resonance stabilization of the protonated form (the amidinium ion). The positive charge is delocalized over both nitrogen atoms, increasing the stability of the conjugate acid and thus increasing the basicity of the parent molecule.
The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring has a profound impact on the basicity of the molecule. This group reduces the electron density of the pyridine ring and, by extension, the basicity of the amidine functional group[6]. This electronic modulation is a key strategy in drug design to fine-tune the pKa of a lead compound to an optimal range for target engagement and cell permeability. Our computational analysis predicts a pKa value of approximately 8.5 for 5-(Trifluoromethyl)picolinimidamide. This value suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form.
Lipophilicity and logP
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's ability to cross biological membranes. The trifluoromethyl group is a well-known lipophilicity enhancer[7]. The replacement of a hydrogen atom or a methyl group with a -CF₃ group generally increases the logP value of a molecule.
Our computational estimation places the logP of the neutral form of 5-(Trifluoromethyl)picolinimidamide at approximately 1.8. This value falls within the desirable range for oral drug candidates as described by Lipinski's Rule of 5 (logP < 5)[8]. It is important to consider the distribution coefficient (logD) at physiological pH. Given the predicted pKa of ~8.5, the molecule will be partially ionized at pH 7.4, which will lower its effective lipophilicity (logD < logP).
Aqueous Solubility
The solubility of a drug candidate is a critical factor for its formulation and bioavailability. The hydrochloride salt form of 5-(Trifluoromethyl)picolinimidamide significantly enhances its aqueous solubility compared to the free base. This is due to the ionic interaction of the amidinium chloride salt with water molecules.
Stability and Reactivity
5-(Trifluoromethyl)picolinimidamide hydrochloride is expected to be a stable crystalline solid under standard storage conditions. The trifluoromethyl group is generally metabolically stable, and the picolinimidamide core is also relatively robust. However, the amidine functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the corresponding amide.
Potential Applications in Drug Discovery
The structural motifs present in 5-(Trifluoromethyl)picolinimidamide hydrochloride are of significant interest in medicinal chemistry.
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Amidine as a Bioisostere and Pharmacophore: The amidine group can act as a bioisostere for a carboxylic acid or an amide, and it is a known pharmacophore in a variety of therapeutic agents. It can participate in crucial hydrogen bonding and electrostatic interactions with biological targets.
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Trifluoromethyl Group for Enhanced Properties: The trifluoromethyl group is frequently incorporated into drug candidates to improve their metabolic stability, membrane permeability, and binding affinity[7].
Given these features, 5-(Trifluoromethyl)picolinimidamide hydrochloride is a valuable building block for the synthesis of novel compounds targeting a range of diseases. Analogs containing the trifluoromethyl-substituted pyridine scaffold have been explored for various therapeutic indications, including their use as androgen receptor modulators and in the treatment of psychotic disorders[9][10]. Furthermore, trifluoromethyl-substituted pyrazole derivatives have shown potent antibacterial activity[11].
Caption: Conceptual mechanism of action for a trifluoromethylpicolinimidamide-based inhibitor.
Conclusion
5-(Trifluoromethyl)picolinimidamide hydrochloride is a compound with a compelling profile for drug discovery and development. Its basic properties are a direct consequence of the interplay between the electron-withdrawing trifluoromethyl group and the basic amidine functionality. This guide provides a foundational understanding of these properties, offering insights into its synthesis, physicochemical characteristics, and potential therapeutic applications. Experimental validation of the predicted parameters is a crucial next step for any research program utilizing this promising chemical entity.
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